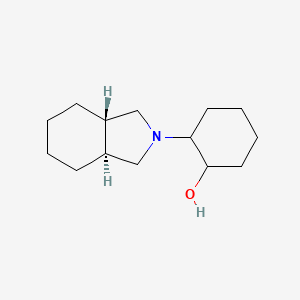
2-((3AS,7aS)-octahydro-2H-isoindol-2-yl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3AS,7aS)-octahydro-2H-isoindol-2-yl)cyclohexan-1-ol is a complex organic compound with a unique structure that includes both an isoindoline and a cyclohexanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3AS,7aS)-octahydro-2H-isoindol-2-yl)cyclohexan-1-ol typically involves multi-step organic synthesis. One common approach is to start with the cyclohexanone and isoindoline precursors. The key steps include:
Formation of the Isoindoline Ring: This can be achieved through a cyclization reaction involving a suitable amine and a dicarboxylic acid derivative.
Reduction: The isoindoline intermediate is then reduced to form the octahydro-isoindoline structure.
Hydroxylation: Introduction of the hydroxyl group on the cyclohexane ring can be done using various hydroxylation methods, such as hydroboration-oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-((3AS,7aS)-octahydro-2H-isoindol-2-yl)cyclohexan-1-ol can undergo several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group or to saturate any remaining double bonds.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products
Oxidation: Cyclohexanone or cyclohexanal derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
2-((3AS,7aS)-octahydro-2H-isoindol-2-yl)cyclohexan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific mechanical or chemical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic uses.
Mecanismo De Acción
The mechanism by which 2-((3AS,7aS)-octahydro-2H-isoindol-2-yl)cyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: A simpler compound with a hydroxyl group on a cyclohexane ring.
Isoindoline: The core structure without the cyclohexanol moiety.
Octahydroisoindole: The saturated version of isoindoline.
Uniqueness
2-((3AS,7aS)-octahydro-2H-isoindol-2-yl)cyclohexan-1-ol is unique due to its combined structural features of both isoindoline and cyclohexanol. This dual functionality provides it with unique chemical reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C14H25NO |
|---|---|
Peso molecular |
223.35 g/mol |
Nombre IUPAC |
2-[(3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H25NO/c16-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-15/h11-14,16H,1-10H2/t11-,12-,13?,14?/m1/s1 |
Clave InChI |
FUAKJTFVHBEYRD-IWMBGFJWSA-N |
SMILES isomérico |
C1CC[C@@H]2CN(C[C@H]2C1)C3CCCCC3O |
SMILES canónico |
C1CCC2CN(CC2C1)C3CCCCC3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


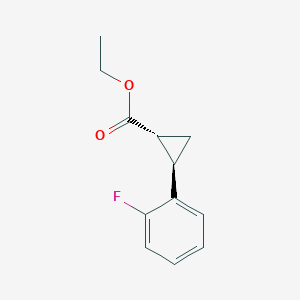
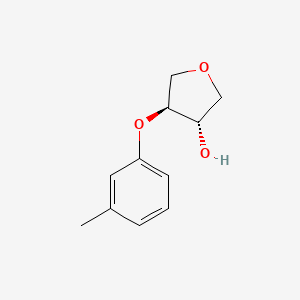

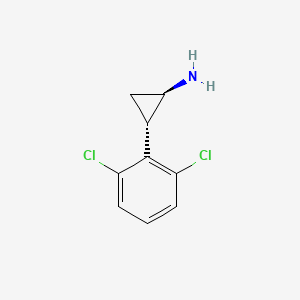
![methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13364550.png)
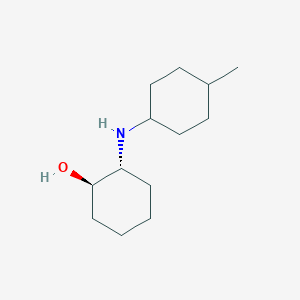
![3-[(Methylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364566.png)
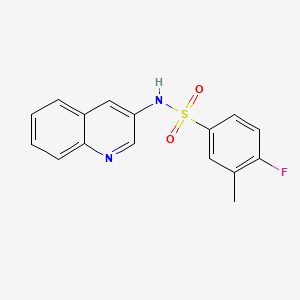
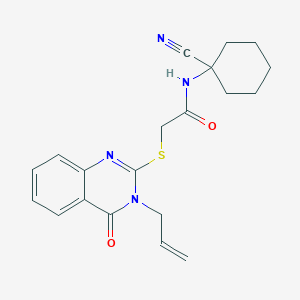
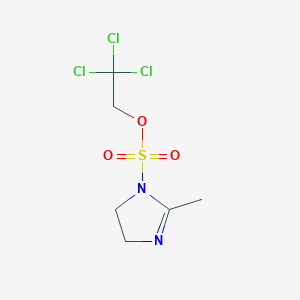
![1-Methyl-4-[2-(1-naphthylsulfanyl)benzyl]piperazine](/img/structure/B13364577.png)
![[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13364598.png)
![[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13364607.png)
![2-[(7-chloro-3-cyclohexyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13364608.png)
